molecular formula C15H18N4O3 B10773984 methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate CAS No. 326618-93-3

methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate

Cat. No.: B10773984
CAS No.: 326618-93-3
M. Wt: 302.33 g/mol
InChI Key: LVKKWCOINMSBPK-UHFFFAOYSA-N
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Description

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate is a synthetic organic compound known for its role as a Factor 12 inhibitor . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

The synthesis of methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate typically involves the reaction of 4-tert-butylbenzoyl chloride with 5-amino-1,2,4-triazole-3-carboxylic acid methyl ester under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:

    Methyl 5-[(4-methylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group.

    Methyl 5-[(4-chlorobenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Contains a chlorine atom instead of a tert-butyl group.

    Methyl 5-[(4-nitrobenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate: Contains a nitro group instead of a tert-butyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties .

Properties

CAS No.

326618-93-3

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C15H18N4O3/c1-15(2,3)10-7-5-9(6-8-10)12(20)17-14-16-11(18-19-14)13(21)22-4/h5-8H,1-4H3,(H2,16,17,18,19,20)

InChI Key

LVKKWCOINMSBPK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)C(=O)OC

Origin of Product

United States

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